molecular formula C11H11ClO B15310660 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one CAS No. 75272-09-2

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one

Cat. No.: B15310660
CAS No.: 75272-09-2
M. Wt: 194.66 g/mol
InChI Key: MVQXMDDZAGDRKI-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C11H11ClO. This compound is characterized by the presence of a chloro group, a phenyl group, and a cyclopropyl ring attached to an ethanone backbone. It is a colorless liquid at room temperature and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one typically involves the chlorination of 1-(1-phenylcyclopropyl)ethanone. The process can be carried out using chlorine gas in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to control the exothermic nature of the chlorination process. The reaction mixture is then subjected to distillation to isolate the desired product.

Industrial Production Methods

In an industrial setting, the continuous preparation method can be employed. This involves the use of a continuous preparation system where alpha-acetyl-gamma-butyrolactone is used as a starting material. The process includes sequential chlorination, ring-opening, and ring-closing reactions under controlled conditions to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Corresponding substituted ethanones.

Scientific Research Applications

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl and cyclopropyl groups can influence the compound’s reactivity and stability. The compound can act as an electrophile, reacting with nucleophiles to form various products. The exact pathways and molecular targets depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(1-chlorocyclopropyl)ethanone: Similar structure but with a chlorocyclopropyl group instead of a phenyl group.

    1-Phenyl-2-chloroethanone: Lacks the cyclopropyl ring.

    2-Chloro-1-(1-methylcyclopropyl)ethanone: Contains a methylcyclopropyl group instead of a phenyl group.

Uniqueness

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one is unique due to the presence of both a phenyl group and a cyclopropyl ring, which confer distinct chemical properties and reactivity. The combination of these groups makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .

Properties

CAS No.

75272-09-2

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

2-chloro-1-(1-phenylcyclopropyl)ethanone

InChI

InChI=1S/C11H11ClO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

MVQXMDDZAGDRKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)CCl

Origin of Product

United States

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